Uroporphyrin I octamethyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of octamethylporphyrin tin(II), a compound related to uroporphyrin I octamethyl ester, has been determined using gas-phase electron diffraction. The molecule exhibits C(4v) symmetry with the tin atom slightly elevated above the plane of the nitrogen atoms. The study provides detailed internuclear distances, such as Sn-N and C-N, and discusses the effects of substitution at the pyrrole rings. Quantum chemical calculations were employed to reproduce the experimental bond distances, and the analysis suggests a significant contribution of direct donation to Sn-N bonding, which reduces the net charge on the tin atom .
Synthesis Analysis
The synthesis of uroporphyrin I octamethyl ester involves the treatment of uroporphyrinogen I octamethyl ester with a 2-mercaptobenzothiazolylmethyl pyrrole derivative in the presence of silver (I) trifrate under anaerobic conditions. This process is followed by aerial oxidation, resulting in a statistical mixture of uroporphyrin I–IV octamethyl esters. A spiro-pyrrolenine intermediate is proposed to be a key component in this transformation . Another approach to synthesizing a related compound, uroporphyrinogen-octanitrile (type I), involves a regioselective functionalization of the pyrrole nucleus, leading to a stable compound that crystallizes with interesting conformational characteristics .
Chemical Reactions Analysis
The isomerization of uroporphyrinogen I octamethyl ester through a spiro-pyrrolenine intermediate is a notable chemical reaction. This process results in a mixture of uroporphyrin I–IV octamethyl esters and highlights the complexity of reactions involving porphyrin derivatives . Additionally, the synthesis of a linear α-hydroxymethyl-pentapyrrole derivative and its subsequent cyclization to uroporphyrinogens also proceeds through a spiro-pyrrolenine intermediate, demonstrating the versatility of this reaction pathway .
Physical and Chemical Properties Analysis
The separation of uroporphyrin octamethyl esters I and III has been studied using thin-layer and paper chromatography. The research indicates that there is some interaction between the two porphyrin isomers, which affects their quantitative separation, especially when the III isomer comprises a significant portion of the mixture. The study suggests that paper chromatography remains valuable for the separation and detection of these isomers under certain conditions .
While the provided papers do not include specific case studies related to uroporphyrin I octamethyl ester, they offer insights into the synthesis, molecular structure, and separation techniques for porphyrin derivatives. The studies contribute to a broader understanding of the chemistry of porphyrins and their applications in various fields, such as materials science and medicine .
Scientific Research Applications
Tetramisation and Isomerisation in Synthetic Pathways
Uroporphyrin I octamethyl ester is involved in non-enzymic tetramisation processes. Cheung and Shoolingin‐Jordan (2001) demonstrated the formation of octaethyl esters of uroporphyrins from ethyl 3-(4-ethoxycarbonylmethyl-1H-pyrrol-3-yl)propionate and formalin, with a yield of about 30%. This research indicates the importance of uroporphyrin I octamethyl ester in the synthesis and transformation of porphyrin compounds, which are crucial in many biological and chemical applications (Cheung & Shoolingin‐Jordan, 2001).
Spectroscopic Analysis and Macrocycle Symmetry
The optical properties of uroporphyrin I octamethyl ester are significant for spectroscopic studies. Koster, Schlücker, Popp, and Kiefer (2004) highlighted the importance of studying the absorption spectra of porphyrins, including uroporphyrin I octamethyl ester, to understand their resonance Raman spectroscopic properties. This has implications for exploring macrocycle symmetry in biological systems (Koster et al., 2004).
Biosynthesis in Bacteria
Uroporphyrin I octamethyl ester plays a role in the biosynthesis of porphyrinoids in certain bacteria. Kajiwara, Hanamitsu, Nakamura, Kotaka, Takatori, and Iida (2007) identified uroporphyrin I octamethyl ester as a byproduct in the culture broth of the photosynthetic bacterium Rhodobacter sphaeroides, emphasizing its role in bacterial biosynthesis pathways (Kajiwara et al., 2007).
Capillary Electrophoresis and Separation Studies
In analytical chemistry, the effects of solvents on the separation of biological porphyrin methyl esters, including uroporphyrin I octamethyl ester, have been studied using capillary electrophoresis. Li, Chang, and Huie (2005) investigated various methods, such as micellar electrokinetic and nonaqueous capillary electrophoresis, for the separation of porphyrin methyl esters. Their findings contribute to the understanding of the separation and analysis of complex biological compounds like uroporphyrin I octamethyl ester (Li et al., 2005).
Optical Detection and Analysis
Uroporphyrin I octamethyl ester has been utilized in the development of novel optical platforms for the detection of plasma porphyrins. Pan, Zhang, Cha, Chen, and Choi (2013) developed DNA aptamer-functionalized carbon nanotubes for the multiplexed detection of plasma porphyrins, including uroporphyrin. Their research demonstrates the potential of uroporphyrin I octamethyl ester in advanced detection and analytical techniques (Pan et al., 2013).
Safety And Hazards
Uroporphyrin I octamethyl ester may cause irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing. Protective equipment such as dust masks, eyeshields, and gloves should be used when handling this substance . It should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
IUPAC Name |
methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKZLUAVUDHBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N4O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064983 | |
Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Uroporphyrin I octamethyl ester | |
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URL | https://haz-map.com/Agents/18592 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Uroporphyrin I octamethyl ester | |
CAS RN |
10170-03-3 | |
Record name | Uroporphyrin I octamethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010170033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uroporphyrin I octamethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21H,23H-Porphine-2,7,12,17-tetraacetic acid, 3,8,13,18-tetrakis(3-methoxy-3-oxopropyl)-, 2,7,12,17-tetramethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-21H,23H-porphine-2,7,12,17-tetrapropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UROPORPHYRIN I OCTAMETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11PSF25S1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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